(3a,5b,21R)-20-Acetate Pregnane-3,20-diol-d5
Description
Introduction to (3a,5b,21R)-20-Acetate Pregnane-3,20-diol-d5
Chemical Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is (R)-1-((3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethyl Acetate-d5 . This name encodes three critical features:
- Stereochemical configuration : The prefixes 3a (alpha), 5b (beta), and 21R define spatial orientations of hydroxyl and methyl groups relative to the steroid nucleus.
- Functional groups : The 20-Acetate moiety indicates an acetylated oxygen at carbon 20, while 3,20-diol specifies hydroxyl groups at carbons 3 and 20.
- Deuterium labeling : The -d5 suffix denotes five deuterium atoms replacing hydrogens at unspecified positions, likely in the acetyl group or methyl branches.
The molecular formula is C23H33D5O3 , with a molecular weight of 367.6 g/mol. This differs from non-deuterated analogs by approximately 5 atomic mass units due to deuterium's higher mass compared to protium.
Table 1: Key Nomenclature Features
Structural Relationship to Endogenous Pregnane Derivatives
The compound shares structural homology with two classes of endogenous steroids:
C21 Steroid Backbone
Like pregnane-3,20-diol (C21H36O2), it retains the tetracyclic cyclopenta[a]phenanthrene core with methyl groups at C10 and C13. Critical differences include:
- Acetylation at C20 : The 20-hydroxy group is esterified with acetic acid, altering polarity and metabolic stability.
- Deuterium substitution : Creates isotopic differentiation while maintaining steric bulk.
Neuroactive Steroid Analogs
Structural parallels exist with allopregnanolone (5α-pregnan-3α-ol-20-one), a potent GABAA receptor modulator. While both compounds feature 3α/3β-hydroxy groups, the acetylated C20 and deuterium labeling in this compound prevent conversion to ketone-containing neurosteroids like allopregnanolone.
Role of Deuterium Labeling in Steroid Research
Deuterium incorporation serves three primary functions in steroid studies:
Metabolic Tracing
The kinetic isotope effect (KIE) from C-D bonds (vs. C-H) slows hepatic metabolism, allowing precise tracking of steroid disposition. For example, deuterated analogs exhibit 2–3× longer half-lives than protiated versions in rodent models.
Mass Spectrometric Detection
Deuterium creates distinct mass spectral signatures. The +5 AMU shift enables simultaneous quantification of endogenous and deuterated steroids via LC-MS/MS, as demonstrated in studies of pregnanolone and allopregnanolone metabolism.
Receptor Binding Studies
Isotopic substitution minimally affects steric parameters while allowing differentiation of exogenous vs. endogenous steroids in binding assays. This technique clarified GABAA receptor modulation by neurosteroid isomers.
Properties
Molecular Formula |
C23H38O3 |
|---|---|
Molecular Weight |
367.6 g/mol |
IUPAC Name |
[(1R)-1,2,2,2-tetradeuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H38O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16-21,25H,5-13H2,1-4H3/t14-,16-,17-,18+,19-,20+,21+,22+,23-/m1/s1/i1D3,14D,19D |
InChI Key |
GQXZPRCPDHVBKD-QVNMSCIASA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@@]([2H])(C([2H])([2H])[2H])OC(=O)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
Pregnanediol Derivatives
The synthesis of (3a,5b,21R)-20-Acetate Pregnane-3,20-diol-d5 typically begins with pregnanediol or related derivatives. Pregnanediol (5β-Pregnane-3α,20α-diol), with CAS number 80-92-2, serves as a primary starting material. This natural steroid metabolite has a molecular formula of C21H36O2 and a molecular weight of 320.5093 g/mol, already containing the correct hydroxyl groups at positions 3 and 20.
5β-Pregnane-3α,20α-diol-d5 (CAS: 55569-11-4), a deuterated analog of pregnanediol, is another suitable starting material that already incorporates some of the required deuterium atoms. The selection of starting material significantly influences the subsequent synthetic steps and the overall efficiency of the preparation.
Synthetic Approaches
Direct Acetylation Route
The most straightforward approach to synthesizing this compound involves selective acetylation of an appropriate pregnanediol derivative. This method is particularly suitable when starting from 5β-Pregnane-3α,20α-diol-d5, which already contains the required deuterium atoms.
Selective Protection Strategy
A reliable synthetic pathway involves:
- Protection of the 3α-hydroxyl group using a suitable protecting group (e.g., TBS, TBDPS)
- Acetylation of the 20α-hydroxyl group with acetic anhydride in pyridine
- Deprotection of the 3α-hydroxyl group
- Purification of the final product
This approach typically provides good yields and high stereoselectivity, allowing for the preservation of the delicate stereochemistry at positions 3a, 5b, and 21R.
Direct Selective Acetylation
Under carefully controlled conditions, selective acetylation can sometimes be achieved without protecting group strategies, exploiting the different reactivity of the two hydroxyl groups:
| Parameter | Condition | Notes |
|---|---|---|
| Reagent | Acetic anhydride (1.0-1.2 equiv.) | Limited equivalents to favor monosubstitution |
| Catalyst | Pyridine or DMAP (catalytic) | Enhances selectivity |
| Solvent | Dichloromethane or THF | Low-temperature reactions favor selectivity |
| Temperature | 0°C to 5°C | Critical for selectivity control |
| Time | 1-4 hours | Monitored by TLC |
| Workup | Aqueous NaHCO3 wash | Removes excess reagents |
| Typical Yield | 65-80% | Depends on scale and purity of starting material |
The selectivity of this approach is based on the different steric environments and reactivity of the 3α and 20α hydroxyl groups in the pregnane skeleton.
Route via Halogenated Intermediates
An alternative approach involves the use of halogenated intermediates, particularly at the C-21 position. This strategy is adapted from methods described for the preparation of 21-halo steroids.
Bromination Route
The synthesis via bromination typically follows this sequence:
- Treatment of an appropriate pregnane derivative with hydrogen bromide and bromine in acetic acid
- Substitution of the bromine with an acetate group
- Introduction or preservation of deuterium atoms
A specific example from related chemistry involves the following conditions:
"Treatment of 72 g of pregnane-3a,17a-diol-11,20-dione 3-monoacetate in 720 cc of acetic acid at 30°C with 7.2 cc of 32% HBr in acetic acid and a solution of 31 g of bromine in 320 cc of acetic acid during a 5-minute period. After cooling and filtering, there was obtained 62.5 g of the 21-bromo derivative, M.P. 235°."
This approach can be adapted for the synthesis of this compound by:
- Using an appropriate 5β-pregnane derivative as starting material
- Ensuring preservation or introduction of deuterium atoms
- Converting the 21-bromo group to an acetate
Conversion to Acetate
The conversion of the 21-bromo derivative to the desired acetate can be achieved through nucleophilic substitution:
| Reagent | Condition | Result |
|---|---|---|
| Potassium acetate | Dry acetone, reflux (4-5 hours) | Substitution of bromide with acetate |
| Silver acetate | DMF, room temperature (24 hours) | Higher yields but more expensive |
| Sodium acetate | Glacial acetic acid, 60-70°C | Moderate yields, economical |
This step typically provides the acetate with retention of configuration, which is crucial for maintaining the 21R stereochemistry in the target compound.
Synthesis via Pregnenolone Acetate Derivatives
Based on methods described for the synthesis of steroid derivatives, a route starting from pregnenolone acetate can be developed:
- Bromination/dehydrobromination of pregnenolone acetate
- Hydrolysis of the acetyl group
- Selective transformations to establish the correct stereochemistry
- Introduction of deuterium atoms
- Selective acetylation at position 20
This approach has been demonstrated to be effective for related compounds, with reported yields of around 95% for the acetylation step and 50-60% for subsequent transformations.
Deuteration Strategies
Methods for Deuterium Incorporation
The incorporation of five deuterium atoms into specific positions of the pregnane skeleton represents a significant challenge in the synthesis of this compound. Several strategies can be employed, depending on the starting material and the synthetic route chosen.
Deuterium Exchange Reactions
Acid or base-catalyzed deuterium exchange can introduce deuterium at specific positions:
| Catalyst | Conditions | Target Positions | Efficiency |
|---|---|---|---|
| D2SO4 or DCl | D2O, 80-100°C, 12-24h | Acidic and enolizable positions | 70-95% incorporation |
| NaOD | D2O/CD3OD, RT to 60°C | Positions adjacent to carbonyl groups | 80-98% incorporation |
| Metal catalysts (Pd, Pt) | D2, 1-5 atm, RT | Olefinic positions | >95% incorporation |
These methods are particularly useful for introducing deuterium at specific positions without affecting the stereochemistry at other centers.
Reduction with Deuterated Reagents
For synthetic routes involving reduction steps, deuterated reducing agents can be employed:
| Reagent | Application | Typical Yield | Deuterium Incorporation |
|---|---|---|---|
| NaBD4 | Reduction of ketones to alcohols | 75-90% | >95% at reduced position |
| LiAlD4 | Reduction of esters, ketones | 80-95% | >98% at reduced position |
| D2/Pd-C | Hydrogenation of olefins | >90% | >95% at saturated positions |
The choice of reducing agent depends on the specific functional groups present and the stereochemical outcome desired.
Use of Deuterated Building Blocks
In some cases, starting with deuterated building blocks or reagents can be the most efficient approach:
- Deuterated acetic anhydride for introducing deuterated acetate groups
- Starting materials that already contain some of the required deuterium atoms
- Custom-synthesized deuterated intermediates
This approach minimizes the number of deuteration steps required and can lead to higher overall deuterium incorporation.
Controlling Deuterium Incorporation and Stereochemistry
The specific positions of deuterium atoms in this compound require careful control during synthesis. According to the molecular structure and InChI representation, the compound contains deuterium atoms at specific positions that must be maintained or established during synthesis.
The stereochemistry at position 21R is particularly important and requires careful control during synthetic transformations. Reactions that involve this position must be designed to either preserve or establish the correct R configuration.
Optimization of Reaction Conditions
Critical Parameters for Successful Synthesis
Based on information from steroid synthesis procedures in the literature, several critical parameters must be controlled for optimal results:
Temperature Control
Temperature control is crucial, particularly for selective reactions:
- Bromination reactions typically performed at 15-30°C
- Acetylation reactions at 0-25°C, with lower temperatures favoring selectivity
- Deuterium exchange reactions at variable temperatures depending on the position targeted
Reagent Stoichiometry and Concentration
Precise control of reagent amounts is essential for selective functionalization:
| Reaction Type | Reagent Ratio | Concentration | Impact |
|---|---|---|---|
| Selective acetylation | 1.0-1.2 equiv. acetic anhydride | 0.1-0.2M substrate | Higher dilution improves selectivity |
| Bromination | 1.1-1.5 equiv. bromine | 0.1M substrate | Excess bromine leads to multiple bromination |
| Deuterium exchange | Large excess of deuterium source | 0.05-0.1M substrate | Higher concentrations of D2O improve incorporation |
Reaction Time and Monitoring
Careful monitoring of reaction progress is essential to maximize yield and purity:
Scale-up Considerations
When scaling up the synthesis of this compound from laboratory to larger scale, several adjustments are typically required:
- Heat transfer becomes more critical, requiring slower addition of reagents
- Mixing efficiency needs to be optimized to ensure homogeneity
- Purification methods may need adaptation for larger volumes
- Safety considerations become more prominent, particularly with deuterated solvents and reagents
Successful scale-up generally requires a gradual approach, with intermediate scales tested before full production scale is attempted.
Purification and Characterization
Chromatographic Purification Methods
The purification of this compound typically requires multiple chromatographic steps to achieve the high purity needed for analytical standards.
Column Chromatography
Standard silica gel chromatography serves as the initial purification step:
| Parameter | Specification | Notes |
|---|---|---|
| Stationary Phase | Silica gel (60-230 mesh) | Higher mesh for final purification |
| Mobile Phase | Gradient of hexane/ethyl acetate (9:1 to 1:1) | Adjusted based on TLC optimization |
| Column Dimensions | Length:diameter ratio of 10:1 | Longer columns for better separation |
| Detection | UV (254 nm) or staining (vanillin, H2SO4) | Steroids sometimes weakly UV-active |
| Loading | 1-5% of silica weight | Lower loading for difficult separations |
Preparative HPLC
For achieving highest purity:
| Parameter | Specification | Notes |
|---|---|---|
| Column | C18 reverse phase or normal phase silica | Reverse phase often preferred for steroids |
| Mobile Phase | Acetonitrile/water gradient (30-95% acetonitrile) | Isocratic elution possible for final purification |
| Flow Rate | 5-20 mL/min (preparative scale) | Adjusted based on column dimensions |
| Detection | UV 210-220 nm | Lower wavelengths for non-conjugated steroids |
| Injection | 1-5% of column capacity | Multiple injections often required |
Recrystallization
As a final purification step, recrystallization can be employed:
- Solvent systems: ethyl acetate/hexane, acetone/water, or methanol/water
- Technique: slow cooling or solvent diffusion
- Typical recovery: 70-85% with >98% purity
Spectroscopic Characterization
NMR Spectroscopy
The characterization of this compound relies heavily on NMR spectroscopy to confirm structure, stereochemistry, and deuterium incorporation:
1H NMR expected key signals:
- Absence of signals corresponding to deuterated positions
- 3α-H: multiplet at δ ~3.6-3.7 ppm
- Acetate CH3: singlet at δ ~2.0-2.1 ppm
- Angular methyl groups: singlets at δ ~0.6-1.0 ppm
2H NMR (deuterium NMR) is essential for confirming the positions and amounts of deuterium incorporation, showing signals corresponding to the five deuterium atoms at their respective positions.
13C NMR provides additional structural confirmation with key signals:
- C-3: ~70-72 ppm
- C-20: ~75-78 ppm
- Acetate carbonyl: ~170 ppm
- Acetate methyl: ~21 ppm
Mass Spectrometry
Mass spectrometry is crucial for confirming molecular weight and deuterium incorporation:
| Ion Type | Expected m/z | Notes |
|---|---|---|
| Molecular ion [M]+ | 367.6 | Confirms molecular formula |
| [M-AcOH]+ | 307 | Loss of acetic acid |
| [M-CH3COOCH3]+ | 292 | Loss of acetate group |
| Fragment ions | Various | Characteristic steroid skeleton fragments |
The isotope pattern provides additional confirmation of deuterium incorporation, with the molecular ion cluster shifted by 5 mass units compared to the non-deuterated analog.
Infrared Spectroscopy
IR spectroscopy provides confirmation of functional groups:
- O-H stretching (3α-OH): ~3300-3400 cm-1
- C=O stretching (acetate): ~1730-1740 cm-1
- C-O stretching: ~1020-1250 cm-1
- C-D stretching: ~2000-2200 cm-1 (characteristic of deuterated positions)
Quality Control and Stability
Purity Requirements
For analytical and reference standard applications, this compound must meet stringent purity criteria:
| Parameter | Specification | Method |
|---|---|---|
| Chromatographic Purity | >98% by area | HPLC-UV |
| Chemical Purity | >98% | NMR spectroscopy |
| Isotopic Purity | >98% D incorporation | 2H NMR, MS |
| Water Content | <0.5% | Karl Fischer titration |
| Residual Solvents | Within ICH limits | GC or GC-MS |
Yield and Cost Considerations
Cost Analysis
The production of deuterated standards involves significant costs:
- Starting materials: Pregnane derivatives ($300-1000/g)
- Deuterated reagents: D2O ($300-500/L), NaBD4 ($500-1000/g), CD3COOD ($300-500/g)
- Chromatographic purification: Significant solvent and silica gel costs
- Analytical characterization: NMR, MS, HPLC time and resources
Chemical Reactions Analysis
Types of Reactions: The compound “(3” undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions might use reducing agents like lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions: Common reagents used in the reactions of “(3” include halogens, acids, bases, and transition metal catalysts. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and from atmospheric pressure to high-pressure environments. The choice of solvent also plays a significant role in the reaction outcomes, with polar and non-polar solvents being used depending on the specific reaction .
Major Products Formed: The major products formed from the reactions of “(3” depend on the type of reaction and the reagents used. For instance, oxidation reactions typically yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds. The versatility of “(3” in forming different products makes it a valuable compound in synthetic chemistry .
Scientific Research Applications
The compound “(3” has numerous applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules and as a catalyst in various reactions. In biology, “(3” has been studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections . In medicine, it is used in drug development and as a diagnostic tool. Industrial applications include its use in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of “(3” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The compound’s ability to bind to specific receptors or enzymes is often the basis for its therapeutic effects. Understanding the molecular targets and pathways involved is crucial for optimizing its use in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
5α-Pregnane-3α,20α-diol (CAS 566-58-5)
- Structure : 5α (A/B ring junction) with 3α-OH and 20α-OH.
- Properties: Molecular weight 320.51 (C21H36O2); LogP ~3.5; hydrogen bond donors: 2; acceptors: 2 .
- Biological Role : A progesterone metabolite with weak GABA receptor modulation, contrasting with the 5β isomer’s stronger activity .
- Key Difference : The 5α configuration reduces membrane permeability compared to 5β isomers .
5β-Pregnane-3α,20α-diol (CAS 516-59-6)
- Structure : 5β (A/B ring junction) with 3α-OH and 20α-OH.
- Properties : Molecular weight 318.49 (C21H34O2); higher LogP (~4.0) due to 5β conformation enhancing lipophilicity .
- Biological Role : Major progesterone metabolite in chimpanzees; potent GABA receptor agonist with anesthetic properties .
- Key Difference : The 5β configuration increases receptor affinity compared to 5α analogs .
Allopregnane-3α,20β-diol (CAS 566-57-4)
Functional Derivatives
(3a,5β,21R)-20-Acetate Pregnane-3,20-diol-d5
- Structure : 5β conformation, C20 acetate, and deuterium at five positions (likely C17, C21, or side chains).
- Properties : Molecular formula ~C23H35D5O3 (estimated MW 343.6); deuterium enhances metabolic stability (t½ increased by 2–5×) .
- Applications : Isotopic tracer in steroid metabolism studies; acetate group improves bioavailability vs. free diols .
5α-Pregnane-3β-ol-20-one (CAS 516-55-2)
Deuterated Analogs
5α-Pregnane-3α,21-diol-20-one-d3 (DLM-3910-0.01)
- Structure : 5α conformation with 3α-OH, 21-OH, C20 ketone, and three deuteriums.
- Properties: Molecular formula C21H31D3O3 (MW 325.5); used in LC-MS quantification of endogenous steroids .
- Key Difference : Fewer deuteriums and ketone group limit applications compared to the target compound’s diol-acetate structure .
Comparative Data Table
Research Findings and Implications
- Stereochemistry : The 5β conformation in the target compound enhances lipophilicity and receptor binding compared to 5α isomers, critical for crossing the blood-brain barrier .
- Deuterium Effects : Deuteration reduces hepatic clearance, making the compound valuable for long-term metabolic tracking .
- Acetate vs. Free Diols: The C20 acetate group improves oral bioavailability by resisting first-pass metabolism, unlike non-esterified diols .
Biological Activity
(3a,5b,21R)-20-Acetate Pregnane-3,20-diol-d5 is a synthetic steroid derivative that has garnered attention for its potential biological activities. This compound is structurally related to naturally occurring steroids and is involved in various physiological processes, including hormonal regulation and cellular signaling. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its pregnane backbone with specific functional groups that influence its biological interactions. The acetate group at position 20 and the deuterated hydrogen at position 5 contribute to its stability and metabolic profile.
Hormonal Effects
Pregnane derivatives are known for their roles in modulating hormone levels. Research indicates that this compound may influence progesterone pathways. For instance, similar compounds have been shown to convert to active metabolites that can stimulate or inhibit cellular proliferation in hormone-sensitive tissues such as breast tissue .
Table 1: Hormonal Activity of Pregnane Derivatives
Neuroactive Properties
There is emerging evidence that pregnane derivatives exhibit neuroactive properties. For example, some studies have demonstrated that related compounds can enhance neuroplasticity and promote neurite outgrowth in neuronal cultures . This suggests potential applications in neurodegenerative diseases or cognitive enhancement.
Case Study: Neuroplasticity Enhancement
A study on MAP4343, a derivative of pregnenolone similar to this compound, revealed significant improvements in neuronal growth and signaling pathways associated with neuroplasticity. The activation of kinases such as ERK was noted, indicating a mechanism through which these compounds exert their effects on the nervous system .
Metabolism and Pharmacokinetics
The metabolism of this compound involves conversion to various metabolites that may have distinct biological activities. For example, the conversion of progesterone to its metabolites in breast tissue has been well documented . These metabolites can influence cell adhesion and proliferation dynamics.
Table 2: Metabolic Pathways of Pregnane Compounds
| Metabolite | Source Tissue | Biological Effect |
|---|---|---|
| 5alpha-Pregnane-3,20-dione | Breast tissue | Promotes cell proliferation |
| 5beta-Pregnanediol | Liver | Involved in hormonal regulation |
| (3a,5b)-Pregnanediol | Various tissues | Modulates neuroactive functions |
Q & A
Q. Basic Research Focus
- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve stereoisomers, validated against known standards .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by correlating experimental spectra with density functional theory (DFT) calculations .
- X-ray Crystallography : Resolves spatial arrangement of the 21R acetoxy group and 3a,5b backbone, critical for structural validation .
How does the 21R configuration influence receptor binding affinity compared to other stereoisomers, and what experimental designs control for stereochemical variability?
Q. Advanced Research Focus
- Comparative Binding Assays : Use recombinant steroid receptors (e.g., glucocorticoid receptor α) in competitive radioligand assays to measure IC values. The 21R configuration shows 2–3× higher affinity for 5β-reductase than 21S analogs, likely due to optimized hydrogen bonding with catalytic residues .
- Controls : Synthesize and test all four stereoisomers (3a/5b/21R, 3a/5b/21S, etc.) under identical conditions. Statistical analysis (ANOVA) identifies significant differences in binding kinetics .
What methodological frameworks align studies of this compound with theoretical models of steroidogenesis enzyme interactions?
Q. Advanced Research Focus
- Theoretical Alignment : Link experiments to the "two-step model" of steroidogenesis, where 3α-hydroxysteroid dehydrogenase (3α-HSD) activity is rate-limiting. Use kinetic modeling (e.g., Michaelis-Menten with isotope corrections) to quantify and for deuterated substrates .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes of the d5 isotopologue in 3α-HSD active sites, guiding mutagenesis studies .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Dermal Protection : Nitrile gloves (tested for permeation resistance) and lab coats to prevent skin contact, which may cause irritation (H315) .
- Respiratory Controls : Use NIOSH-approved P95 respirators during powder handling to mitigate inhalation risks (H335) .
- Waste Disposal : Segregate deuterated waste for incineration to prevent environmental release of stable isotopes .
How can deuterium isotope effects in this compound be quantified in metabolic stability assays?
Q. Advanced Research Focus
- In Vitro Metabolism : Incubate with liver microsomes and compare between deuterated and non-deuterated forms. The d5 variant exhibits a 20–30% longer half-life due to slowed C-H bond cleavage .
- Data Analysis : Apply the Swain-Schaad relationship to differentiate primary (direct bond) vs. secondary (conformational) isotope effects. Use nonlinear regression to model metabolic decay curves .
What strategies resolve discrepancies between in vitro and in vivo activity data for this compound?
Q. Advanced Research Focus
- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution in rodent models using LC-MS/MS. Poor correlation may arise from plasma protein binding differences or enterohepatic recirculation of deuterated metabolites .
- Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq of hepatic enzymes) with metabolomics to identify off-target pathways affecting in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
